molecular formula C14H11F3N2O2 B1389762 Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate CAS No. 1214361-54-2

Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate

Cat. No. B1389762
CAS RN: 1214361-54-2
M. Wt: 296.24 g/mol
InChI Key: GQEABZIYDWLFGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate, also known as EFV-158, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of nicotinic acetylcholine receptor (nAChR) agonists and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate is a selective agonist of the α7 nAChR subtype, which is highly expressed in the central nervous system. Activation of α7 nAChR has been shown to enhance synaptic plasticity, improve cognitive function, and have neuroprotective effects. Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate binds to the orthosteric site of the α7 nAChR, leading to an increase in intracellular calcium levels and the activation of downstream signaling pathways.
Biochemical and Physiological Effects
Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate has been found to have a wide range of biochemical and physiological effects. In addition to its effects on cognitive function and neuroprotection, Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate has been shown to have anti-inflammatory effects, to improve insulin sensitivity, and to have anti-tumor effects. Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate has also been found to modulate the release of neurotransmitters, including dopamine, acetylcholine, and glutamate.

Advantages and Limitations for Lab Experiments

One of the major advantages of Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate in lab experiments is its selectivity for the α7 nAChR subtype, which allows for specific targeting of this receptor. In addition, Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate has been shown to have good bioavailability and to cross the blood-brain barrier, making it an attractive candidate for central nervous system disorders. However, one of the limitations of Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate is its low solubility, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate. One area of research is the development of Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate analogs with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate in other diseases, such as multiple sclerosis and traumatic brain injury. Finally, the role of Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate in modulating the gut-brain axis and the microbiome is an emerging area of research that warrants further investigation.
Conclusion
In conclusion, Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate is a promising compound with potential therapeutic applications in a wide range of diseases. Its selective activation of the α7 nAChR subtype and its wide range of biochemical and physiological effects make it an attractive candidate for further study. With continued research, Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate and its analogs may one day be developed into effective treatments for a variety of diseases.

Scientific Research Applications

Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Several studies have shown that Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate has a positive effect on cognitive function and memory retention in animal models of Alzheimer's disease. In addition, Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate has been found to have neuroprotective effects in animal models of Parkinson's disease and to improve cognitive deficits in animal models of schizophrenia.

properties

IUPAC Name

ethyl 2-pyridin-3-yl-6-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2/c1-2-21-13(20)10-5-6-11(14(15,16)17)19-12(10)9-4-3-7-18-8-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEABZIYDWLFGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801202481
Record name Ethyl 6-(trifluoromethyl)[2,3′-bipyridine]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801202481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate

CAS RN

1214361-54-2
Record name Ethyl 6-(trifluoromethyl)[2,3′-bipyridine]-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214361-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(trifluoromethyl)[2,3′-bipyridine]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801202481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.